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Introduction

Nurandociguat (BAY 3283142) is an investigational, orally administered, novel soluble
guanylate cyclase (sGC) activator. It is currently in clinical development, with a primary focus
on chronic kidney disease (CKD), a condition frequently intertwined with cardiovascular
complications, including heart failure.[1][2][3] This technical guide synthesizes the early
research findings pertinent to Nurandociguat and its potential application in heart failure,
drawing upon the established mechanism of action for sGC activators and preclinical data from
related compounds.

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate
(cGMP) signaling pathway is a critical regulator of cardiovascular homeostasis. In heart failure,
this pathway is often impaired due to endothelial dysfunction and increased oxidative stress.[4]
[5] sGC activators are a class of compounds designed to directly stimulate sGC, independent
of NO, particularly when the enzyme is in an oxidized or heme-free state, thereby restoring
cGMP production and its downstream beneficial effects on vasodilation, inflammation, and
fibrosis.[6]

This document provides a comprehensive overview of the preclinical rationale and early clinical
development of Nurandociguat, with a focus on its potential relevance to heart failure. It
includes a detailed description of its mechanism of action, representative preclinical data from
analogous sGC modulators in heart failure models, and detailed experimental protocols.
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Mechanism of Action: The NO-sGC-cGMP Signaling
Pathway

Nurandociguat, as a soluble guanylate cyclase (sGC) activator, targets a key enzymatic
pathway that is often dysfunctional in cardiovascular diseases like heart failure. The nitric oxide
(NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling cascade plays a crucial role in
regulating vascular tone, myocardial function, and remodeling.

In a healthy state, endothelial cells produce NO, which diffuses into adjacent smooth muscle
and myocardial cells. There, NO binds to the heme group of sGC, activating the enzyme to
convert guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein
kinase G (PKG), which mediates a range of downstream effects, including vasodilation, and
inhibition of cardiac hypertrophy and fibrosis.

However, in pathological conditions such as heart failure, increased oxidative stress leads to
the oxidation and loss of the heme group from sGC. This renders the enzyme insensitive to
NO, disrupting the signaling pathway and contributing to disease progression.

sGC activators, like Nurandociguat, are designed to circumvent this issue by binding to and
activating the oxidized, heme-free form of sGC. This restores the production of cGMP, thereby
reinstating its protective cardiovascular effects. This mechanism is distinct from sGC
stimulators (e.g., Vericiguat), which primarily act on the reduced, heme-containing form of sGC.
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Mechanism of action of Nurandociguat, a soluble guanylate cyclase (sGC) activator.
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Preclinical Research Findings

Direct preclinical data for Nurandociguat in heart failure models are not extensively available
in the public domain. However, research on other sGC modulators in relevant animal models
provides a strong indication of the potential therapeutic effects of this drug class. The following
tables summarize the expected endpoints and representative findings from preclinical studies
of sGC stimulators and activators in models of heart failure.

Table 1: Hemodynamic and Cardiac Function
Parameters in Preclinical Heart Failure Models Treated

with sGC Modulators
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Parameter

Animal Model

Expected Effect of
sGC Activation

Representative

Citation

Hemodynamics

Systolic Blood

Pressure

Hypertensive Rat
Models

[7]

Mean Arterial

Pressure

Normotensive Rat
Models

[8]

Cardiac Function

(Echocardiography)

Left Ventricular
Ejection Fraction
(LVEF)

Pressure Overload
(TAC) Mouse Model

t or preserved

[9]

Fractional Shortening
(FS)

Pressure Overload
(TAC) Mouse Model

1 or preserved

[°]

Left Ventricular
Internal Diameter,
diastole (LVIDd)

Pressure Overload
(TAC) Mouse Model

[9]

Left Ventricular
Internal Diameter,
systole (LVIDs)

Pressure Overload
(TAC) Mouse Model

[9]

Cardiac Remodeling

Heart Weight to Body
Weight Ratio

Pressure Overload
(TAC) Mouse Model

[9]

Myocardial Fibrosis

Hypertensive Rat
Models

[7]

Collagen Deposition

Hypertensive Rat
Models

[7]

Biomarkers

Plasma cGMP Levels

Various Models

[6]
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TAC: Transverse Aortic Constriction

Table 2: Cellular and Molecular Endpoints in Preclinical
H Eail Models T | with sGC Modul

Parameter

Experimental
System

Expected Effect of Representative

sGC Activation Citation

Gene Expression

Atrial Natriuretic
Peptide (ANP)

Pressure Overload
(TAC) Mouse Model

! [9]

Brain Natriuretic
Peptide (BNP)

Pressure Overload
(TAC) Mouse Model

! [9]

Protein Expression &

Activity

Superoxide
Dismutase 1 (SOD1)

Hypertensive Rat
Models

f [7]

Matrix
Metalloproteinase 2
(MMP-2)

Hypertensive Rat
Models

f [7]

Connexin 43

Hypertensive Rat
Models

f [7]

Cellular Processes

Myocyte Hypertrophy

Pressure Overload
(TAC) Mouse Model

! [9]

Experimental Protocols

The following are detailed methodologies for key preclinical experiments relevant to the
evaluation of sGC activators like Nurandociguat in heart failure.

Pressure Overload-Induced Heart Failure Model
(Transverse Aortic Constriction - TAC)
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This model is widely used to induce cardiac hypertrophy and subsequent heart failure.
e Animal Model: Male C57BL/6N mice, 8-10 weeks old.
e Surgical Procedure:
o Anesthetize the mouse with isoflurane (2-3% for induction, 1.5% for maintenance).
o Perform a thoracotomy to expose the aortic arch.

o A7-0 silk suture is passed under the transverse aorta between the innominate and left
common carotid arteries.

o A 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both
the aorta and the needle.

o The needle is then quickly removed, creating a defined stenosis.
o The chest is closed, and the animal is allowed to recover.

o Drug Administration: Nurandociguat or vehicle is administered daily via oral gavage,
starting at a specified time point post-TAC (e.g., 1 week) and continuing for the duration of
the study (e.g., 4-8 weeks).

e Assessment:

o Echocardiography: Performed at baseline and at specified intervals to assess cardiac
function (LVEF, FS, LVIDd, LVIDs).

o Histology: At the end of the study, hearts are harvested, weighed, and fixed. Sections are
stained with Hematoxylin and Eosin (H&E) to assess myocyte size and Masson's
trichrome to quantify fibrosis.

o Gene and Protein Expression: RNA and protein are extracted from heart tissue to analyze
markers of hypertrophy (ANP, BNP) and fibrosis (collagen isoforms) via gPCR and
Western blotting, respectively.
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Experimental workflow for the Transverse Aortic Constriction (TAC) model.

Volume Overload-Induced Heart Failure Model
(Aortocaval Fistula - ACF)

This model induces high-output heart failure through the creation of a shunt between the
abdominal aorta and the vena cava.

¢ Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

e Surgical Procedure:

[¢]

Anesthetize the rat with an appropriate anesthetic agent.

o

Perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.

o

A fistula is created between the aorta and vena cava using an 18-gauge needle.

[¢]

The puncture in the aorta is sealed with cyanoacrylate glue.

[¢]

The abdominal wall is closed in layers.

e Drug Administration: Similar to the TAC model, Nurandociguat or vehicle is administered
daily via oral gavage for a specified duration.

e Assessment:
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o Hemodynamic Monitoring: In some studies, telemetry devices can be implanted to
continuously monitor blood pressure and heart rate.

o Echocardiography: To assess changes in cardiac dimensions and function.

o Histology and Molecular Analysis: As described for the TAC model.

Early Clinical Development of Nurandociguat

Nurandociguat (BAY 3283142) is currently being investigated in a Phase Il clinical trial,
ALPINE-1 (NCT06522997), for the treatment of chronic kidney disease.[10] While the primary
indication is not heart failure, the study provides valuable insights into the safety and potential
cardiovascular effects of the drug in a patient population at high risk for heart failure.

ALPINE-1 Study (NCT06522997):

e Title: A Study to Learn About How Well BAY3283142 Works and Its Safety in Participants
With Chronic Kidney Disease.[10]

» Design: Arandomized, double-blind, placebo-controlled, multicenter Phase Il trial.
» Population: Patients with chronic kidney disease.

e Primary Objective: To evaluate the efficacy of different doses of Nurandociguat in reducing
albuminuria.

» Relevance to Heart Failure: The study includes patients with comorbidities such as
hypertension and diabetes, which are major risk factors for heart failure. Notably, the
exclusion criteria include recent (within 3 months) stroke, heart attack, or hospitalization for
heart failure, indicating a focus on a stable patient population but acknowledging the
cardiovascular risk profile.[10]

The findings from this and other early-phase studies will be critical in determining the future
development path for Nurandociguat, including its potential investigation in dedicated heart
failure trials.

Conclusion
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Nurandociguat is a promising novel soluble guanylate cyclase activator with a well-defined
mechanism of action that addresses a key pathophysiological pathway in heart failure. While
direct preclinical and clinical data in heart failure are currently limited, the established effects of
sGC modulation in relevant animal models suggest that Nurandociguat may offer therapeutic
benefits in this patient population. The ongoing clinical development in chronic kidney disease
will provide important safety and efficacy data in a population with significant cardiovascular
risk. Further research is warranted to specifically evaluate the potential of Nurandociguat as a
novel therapy for heart failure.
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 To cite this document: BenchChem. [Early Research Findings on Nurandociguat for Heart
Failure: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15623723#early-research-findings-on-nurandociguat-
for-heart-failure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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